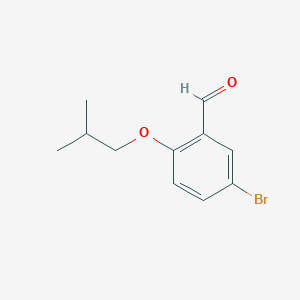

5-Bromo-2-isobutoxybenzaldehyde

Description

Contextualization of Benzaldehyde (B42025) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are cornerstones of modern organic chemistry. wikipedia.org They serve as versatile precursors for a wide array of organic compounds due to the reactivity of the aldehyde functional group. wisdomlib.org This reactivity allows for a multitude of chemical transformations, including oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and various condensation reactions to form larger, more complex structures. wikipedia.org For instance, benzaldehyde derivatives are key reactants in the synthesis of compounds like dibenzalacetone and various heterocyclic systems, including imidazole (B134444) derivatives. wisdomlib.org

In medicinal chemistry, the benzaldehyde scaffold is a common feature in many biologically active molecules. ontosight.ai The ability to introduce various substituents onto the benzene (B151609) ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can influence its biological activity. ontosight.ai This makes benzaldehyde derivatives valuable starting materials in drug discovery and development. ontosight.aiwisdomlib.org They are utilized in the synthesis of a diverse range of therapeutic agents, including those with potential applications as antidotes for organophosphate poisoning and in the development of new drugs targeting various diseases. ontosight.ai

Significance of Halogenated and Alkoxy-Substituted Benzaldehydes in Chemical Research

The presence of halogen and alkoxy substituents on a benzaldehyde ring significantly influences its chemical reactivity and biological properties. Halogenation, the introduction of a halogen atom like bromine, can alter the electron density of the aromatic ring, impacting its reactivity in electrophilic aromatic substitution reactions. acs.org The position of the halogen is crucial; for example, a bromine atom at the 5-position, as in 5-Bromo-2-isobutoxybenzaldehyde, directs incoming electrophiles to specific positions on the ring. Furthermore, halogenated compounds are of great interest in medicinal chemistry as the inclusion of a halogen can enhance a molecule's lipophilicity, membrane permeability, and metabolic stability, all of which are critical pharmacokinetic properties.

Alkoxy groups, such as the isobutoxy group in the target molecule, are also important modifiers of a compound's characteristics. They are electron-donating groups that can influence the reactivity of the benzaldehyde. The isobutoxy group, with its branched alkyl chain, can also introduce steric bulk, which can be advantageous in directing the stereochemical outcome of reactions and in influencing how a molecule interacts with biological targets. The combination of both halogen and alkoxy substituents, as seen in this compound, creates a unique electronic and steric environment, making it a valuable and specific building block in the synthesis of targeted molecules.

Overview of Research Landscape for this compound and Related Scaffolds

Research on this compound itself indicates its primary role as a key intermediate in organic synthesis. It is recognized as a building block for creating more complex organic molecules, with potential applications in the pharmaceutical and agrochemical industries. lookchem.com Its molecular structure, featuring a bromine atom and an isobutoxy group on a benzaldehyde core, allows for the generation of molecules with specific therapeutic or pesticidal properties. lookchem.com

The synthesis of related structures, such as 5-bromo-2-methoxybenzaldehyde (B189313), has been documented, providing insights into the chemical transformations possible with this class of compounds. prepchem.com For instance, the reaction of p-Bromoanisole with titanium tetrachloride and 1,1-dichloromethyl methyl ether yields 5-bromo-2-methoxybenzaldehyde, a process that highlights the methods used to introduce the aldehyde functionality onto a substituted benzene ring. prepchem.com

Furthermore, the broader family of brominated and hydroxylated benzaldehydes, such as 5-Bromosalicylaldehyde (B98134) (5-Bromo-2-hydroxybenzaldehyde), has been the subject of both experimental and theoretical studies. nih.govnist.gov These investigations delve into the molecular stability, electronic properties, and potential for drug design, providing a foundational understanding that can be extrapolated to similar molecules like this compound. nih.gov The synthesis of derivatives from these related scaffolds, such as N,N'-bis(5-Bromo-2-hydroxybenzaldehyde)-1,2-ethylenediimine, and their evaluation for antitumor activity, further underscores the importance of these substituted benzaldehydes in medicinal chemistry research. researchgate.net

The general synthetic utility of bromo-substituted aromatic compounds is well-established, with cross-coupling reactions being a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. For example, the palladium-catalyzed cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various boronic acids demonstrates the versatility of the bromo-substituent as a handle for molecular diversification. researchgate.net This type of reaction is highly relevant to the potential applications of this compound, suggesting its utility in similar coupling strategies to generate a library of diverse compounds for further investigation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H13BrO2 | lookchem.comnih.gov |

| Molecular Weight | 257.13 g/mol | lookchem.com |

| CAS Number | 222315-01-7 | lookchem.comnih.gov |

| IUPAC Name | 5-bromo-2-(2-methylpropoxy)benzaldehyde | nih.gov |

| Boiling Point | 324.4°C at 760 mmHg | lookchem.com |

| Density | 1.344 g/cm³ | lookchem.com |

| Flash Point | 150°C | lookchem.com |

| Refractive Index | 1.553 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEZMIFLPKGDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359600 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222315-01-7 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, where the carbon atom is sp² hybridized and bonded to a hydrogen atom and the benzene (B151609) ring. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org

Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org

In the case of 5-Bromo-2-isobutoxybenzaldehyde, these reactions can be initiated by a variety of nucleophiles. For instance, Grignard reagents (R-MgX) or organolithium compounds (R-Li) can introduce alkyl or aryl groups, while cyanide ions (CN⁻) lead to the formation of cyanohydrins.

Condensation reactions are a subset of nucleophilic addition reactions where the initial addition is followed by the elimination of a small molecule, typically water. A notable example is the reaction with primary amines (R-NH₂) to form imines (Schiff bases). This reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate.

For example, the condensation of 5-bromosalicylaldehyde (B98134) with hydrazides has been used to synthesize 5-bromo-substituted ligands. mdpi.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid functional group (-COOH). Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation involves the conversion of the C-H bond of the aldehyde into a C-O bond.

This transformation is a key step in the synthesis of various derivatives. For instance, the oxidation of the aldehyde would yield 5-bromo-2-isobutoxybenzoic acid.

Reduction Reactions to Alcohol Derivatives

The aldehyde group can be reduced to a primary alcohol (-CH₂OH). This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The reduction of this compound would produce (5-bromo-2-isobutoxyphenyl)methanol. A related compound, 5-Bromo-2-hydroxybenzyl alcohol, is used in the synthesis of various complex molecules. sigmaaldrich.com

Reactivity of the Aromatic Ring and Halogen Substituent

The benzene ring of this compound is substituted with an isobutoxy group (-OCH₂(CH₃)₂) and a bromine atom (-Br). These substituents influence the ring's reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The isobutoxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom's lone pairs. msu.eduuci.edu Conversely, the bromine atom is a deactivating, yet ortho-, para-directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect. msu.eduuci.edu

The combined effect of these two substituents directs incoming electrophiles primarily to the positions ortho and para to the strongly activating isobutoxy group. The position para to the isobutoxy group is already occupied by the bromine atom. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the isobutoxy group (C4 and C6). Steric hindrance from the bulky isobutoxy group might favor substitution at the C4 position. ucalgary.ca

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). msu.edu

Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst like FeCl₃ or FeBr₃. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. msu.edu

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-bromo-2-isobutoxybenzaldehyde |

| Bromination | Br₂, FeBr₃ | 4,5-Dibromo-2-isobutoxybenzaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-bromo-2-isobutoxybenzaldehyde |

Table 1: Examples of Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution Involving the Bromine Atom

While aromatic rings are generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups ortho or para to a good leaving group. chemistrysteps.comlibretexts.org In this compound, the aldehyde group is a moderately deactivating, electron-withdrawing group.

For SNAr to occur, a strong nucleophile is typically required. chemistrysteps.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of the aldehyde group, which can help stabilize the negative charge of the intermediate, makes the bromine atom susceptible to replacement by strong nucleophiles like alkoxides, amides, or thiolates.

For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) (NaOCH₃) could potentially replace the bromine atom with a methoxy (B1213986) group, yielding 5-methoxy-2-isobutoxybenzaldehyde. The success of such reactions often depends on the reaction conditions, including temperature and the strength of the nucleophile. chemistrysteps.comlibretexts.org

| Nucleophile | Potential Product |

| Sodium Methoxide (NaOCH₃) | 5-Methoxy-2-isobutoxybenzaldehyde |

| Sodium Amide (NaNH₂) | 5-Amino-2-isobutoxybenzaldehyde |

| Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-2-isobutoxybenzaldehyde |

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Design and Synthesis of Novel Derivatives

The chemical functionalities of this compound serve as starting points for the rational design and synthesis of novel derivatives with potentially interesting biological or material properties.

The aldehyde, isobutoxy, and bromo groups can be selectively modified to generate a library of new compounds.

The aldehyde group is a highly versatile functional group that can undergo a variety of transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.

Reduction: Reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent provides access to a wide range of secondary and tertiary amines.

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene.

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles, such as hydroxylamine (B1172632), to form oximes, or with active methylene (B1212753) compounds in Knoevenagel condensations. For example, in a step towards the synthesis of Febuxostat, an intermediate containing a formyl group is reacted with hydroxylamine hydrochloride. newdrugapprovals.org

The isobutoxy group is generally stable, but under harsh conditions, it can be cleaved to reveal the corresponding phenol. This phenolic hydroxyl group can then be further functionalized, for instance, through alkylation with different alkyl halides to introduce a variety of ether linkages. The synthesis of this compound itself involves the alkylation of a phenolic precursor.

The bromo group , as discussed in the previous section, is a prime site for modification via cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino substituents. A notable example is the palladium-catalyzed conversion of the bromo group to a cyano group in an intermediate for the synthesis of Febuxostat. epo.org

A summary of potential functional group modifications is presented in the table below.

| Functional Group | Reaction Type | Potential Product |

| Aldehyde | Oxidation | Carboxylic Acid |

| Aldehyde | Reduction | Benzyl Alcohol |

| Aldehyde | Reductive Amination | Substituted Amine |

| Aldehyde | Wittig Reaction | Alkene |

| Aldehyde | Condensation | Oxime, Imine, etc. |

| Isobutoxy | Ether Cleavage | Phenol |

| Bromo | Suzuki Coupling | Biaryl |

| Bromo | Heck Reaction | Substituted Alkene |

| Bromo | Sonogashira Coupling | Aryl Alkyne |

| Bromo | Buchwald-Hartwig Amination | Aryl Amine |

| Bromo | Cyanation | Nitrile |

A key application of this compound is as a building block in the synthesis of hybrid molecules, where its core structure is combined with other known pharmacophores to create new chemical entities with potentially enhanced or novel biological activities.

A prominent example of this strategy is the synthesis of Febuxostat . nih.gov Febuxostat is a potent and selective inhibitor of xanthine (B1682287) oxidase and is used for the treatment of hyperuricemia and gout. nih.gov The synthesis of Febuxostat utilizes a derivative of this compound, highlighting the importance of this scaffold in medicinal chemistry.

The synthesis of Febuxostat involves the construction of a thiazolecarboxylic acid moiety, a key pharmacophore, onto a phenyl ring derived from a 5-bromo-2-alkoxybenzaldehyde precursor. epo.orgnewdrugapprovals.org In one synthetic route, a related compound, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is alkylated with 1-bromo-2-methylpropane (B43306) to introduce the isobutoxy group. newdrugapprovals.org The formyl group is then converted to a cyano group. newdrugapprovals.org In another approach, a key intermediate, ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is subjected to a palladium-catalyzed cyanation reaction to install the nitrile group, which is a critical part of the Febuxostat structure. epo.org Hydrolysis of the ester then yields the final Febuxostat molecule. newdrugapprovals.org

This synthesis beautifully illustrates the concept of hybrid molecule design, where the this compound framework provides the structural foundation for the attachment and elaboration of another pharmacologically active unit, the thiazolecarboxylic acid.

Advanced Characterization and Structural Analysis

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural analysis of 5-Bromo-2-isobutoxybenzaldehyde, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts and coupling patterns can be predicted based on the analysis of closely related analogs like 5-bromo-2-methoxybenzaldehyde (B189313) and standard chemical shift values. nih.govchegg.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and isobutoxy protons. The aldehydic proton should appear as a singlet far downfield. The aromatic region will display three protons with specific splitting patterns (doublet, doublet of doublets) dictated by their positions relative to the bromo and isobutoxy substituents. The isobutoxy group will present a characteristic set of signals: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ether oxygen.

¹³C NMR: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom. This includes the low-field signal of the carbonyl carbon, distinct signals for the six aromatic carbons (two of which are quaternary), and the characteristic signals for the four carbons of the isobutoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted Multiplicity | Predicted ¹³C NMR (ppm) |

| -CHO | ~10.3 | s | ~188 |

| Ar-H3 | ~7.0 | d | ~115 |

| Ar-H4 | ~7.7 | dd | ~129 |

| Ar-H6 | ~7.9 | d | ~138 |

| Ar-C2(-O) | - | - | ~160 |

| Ar-C5(-Br) | - | - | ~116 |

| Ar-C1(-CHO) | - | - | ~125 |

| -OCH₂- | ~3.8 | d | ~75 |

| -CH(CH₃)₂ | ~2.1 | m | ~28 |

| -CH(CH₃)₂ | ~1.0 | d | ~19 |

Note: Predicted values are based on data from analogous compounds and standard NMR principles.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present in the molecule. Key absorption bands for this compound are expected to include a strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1710 cm⁻¹. Other significant peaks correspond to aromatic C-H and C=C stretching, aliphatic C-H stretching from the isobutoxy group, the C-O-C ether linkage, and the C-Br bond. nih.gov

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2870 | Medium-Strong |

| Aldehyde C=O Stretch | 1710-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-Br Stretch | 680-550 | Medium-Strong |

Note: Ranges are based on typical values for these functional groups and data from similar compounds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like chloroform, reveals the electronic transitions within the molecule. nih.gov The substituted benzaldehyde (B42025) core acts as a chromophore, and the presence of the bromine atom and the alkoxy group influences the position and intensity of the absorption maxima. Studies on analogous compounds suggest that electronic transitions, such as n→π* and π→π*, would be observable. nih.gov

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster ([M]⁺ and [M+2]⁺) with nearly equal intensity, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₁₁H₁₃⁷⁹BrO₂ is 256.0099 Da. nih.gov Common fragmentation pathways would likely involve the loss of the isobutyl group, the aldehyde function (as CO), and the bromine atom.

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insights that complement experimental data, offering a deeper understanding of the molecule's structure, stability, and reactivity. While specific computational studies on this compound are not prominent, methodologies applied to similar structures like 5-Bromosalicylaldehyde (B98134) are directly relevant. nih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to optimize the molecule's geometry and predict its electronic properties. nih.govscielo.br

Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution. nih.gov For this molecule, the oxygen atom of the aldehyde group would be the most electron-rich (red) region, indicating a site susceptible to electrophilic attack. The aromatic protons and the aldehydic proton would be in electron-poor (blue) regions. nih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and its behavior in chemical reactions. The energy gap between HOMO and LUMO is a key indicator of chemical stability. nih.gov

The presence of the flexible isobutoxy group introduces several rotatable single bonds, leading to multiple possible conformations.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time at a given temperature. nih.gov These simulations provide insights into the flexibility of the isobutoxy side chain and the stability of intermolecular interactions, which would be critical for predicting its behavior in different environments, such as in solution or within a crystal lattice. nih.gov

Prediction of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. By mapping the electrostatic potential onto the electron density surface, the MEP provides a clear representation of the electrophilic and nucleophilic sites within a molecule, which is crucial for understanding its reactivity and intermolecular interactions. The MEP surface is color-coded to indicate different potential values, offering a visual guide to the molecule's chemical behavior.

In a typical MEP map, different colors correspond to varying levels of electrostatic potential. nih.gov Generally, the color scale ranges from red to blue, where:

Red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are characterized by high electron density and are typically associated with lone pairs of electrons on electronegative atoms.

Blue signifies regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These regions are usually found around hydrogen atoms attached to electronegative atoms or other electron-withdrawing groups.

Green represents areas of zero or neutral potential, where the electrostatic potential is intermediate. nih.gov

Yellow and Orange are intermediate potentials between the red and green regions. nih.gov

For this compound, the MEP map would be expected to highlight specific reactive centers based on its functional groups: the aldehyde group (-CHO), the isobutoxy group (-OCH₂CH(CH₃)₂), the bromo substituent (-Br), and the benzene (B151609) ring.

Based on the general principles of MEP analysis and comparison with similar structures, the following predictions can be made for the MEP of this compound:

Nucleophilic Regions (Negative Potential): The most negative potential (red to yellow regions) would be concentrated around the oxygen atom of the carbonyl group in the benzaldehyde moiety. This is due to the high electronegativity of oxygen and the presence of its lone pair electrons, making it a prime site for electrophilic attack. The oxygen atom of the isobutoxy ether linkage would also exhibit a negative potential, though likely less intense than the carbonyl oxygen.

Electrophilic Regions (Positive Potential): The most positive potential (blue regions) would likely be located around the hydrogen atom of the aldehyde group. The electron-withdrawing nature of the adjacent carbonyl oxygen significantly deshields this proton. The hydrogen atoms on the isobutoxy group, particularly those on the carbon adjacent to the ether oxygen, would also exhibit a degree of positive potential.

Biological Activity and Structure Activity Relationship Sar Studies

Investigation of Molecular Mechanisms of Action

Ligand-Target Interactions

Future research endeavors are necessary to explore the potential biological activities of 5-Bromo-2-isobutoxybenzaldehyde and to elucidate its structure-activity relationships and mechanisms of action. Such studies would be essential to populate the knowledge base and provide the data required for a comprehensive review as outlined.

Cellular Pathway Modulation

Although direct studies on the cellular pathway modulation of this compound are not extensively documented, research on structurally similar compounds provides valuable insights into its potential mechanisms of action. A noteworthy example is the investigation of 5-bromo-2-hydroxy-4-methyl-benzaldehyde, a close analog, which has demonstrated significant anti-inflammatory properties. This related compound has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

The underlying mechanism for this anti-inflammatory effect was found to involve the modulation of key signaling pathways. Specifically, 5-bromo-2-hydroxy-4-methyl-benzaldehyde was observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). Furthermore, it was found to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

Given the structural similarities, it is plausible that this compound or its derivatives could exert biological effects through the modulation of similar inflammatory pathways. The presence of the brominated phenyl ring and the aldehyde functional group are key features that may contribute to interactions with cellular targets within these cascades. Further research is warranted to delineate the specific cellular pathways modulated by this compound and to understand the precise molecular interactions that govern its biological activity.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for this compound and its derivatives is crucial for optimizing their biological potency and selectivity. SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity.

Impact of Substituent Variations on Biological Potency and Selectivity

For the broader class of substituted benzaldehydes, several general SAR principles have been established. The nature and position of substituents on the benzene (B151609) ring can significantly influence the biological activity.

Key Structural Features and Their Impact:

| Structural Modification | General Impact on Biological Activity |

| Halogen Substitution (e.g., Bromo, Chloro) | Can enhance lipophilicity, potentially improving cell membrane permeability. The position of the halogen can influence binding affinity and selectivity for specific biological targets. |

| Alkoxy Group (e.g., Isobutoxy, Methoxy) | The size and nature of the alkoxy group can affect solubility and steric interactions with the target binding site. Larger alkoxy groups may enhance hydrophobic interactions. |

| Aldehyde Group | The aldehyde functional group is often crucial for biological activity, potentially forming covalent bonds (e.g., Schiff bases) with biological macromolecules or participating in hydrogen bonding. |

| Hydroxyl Group (in salicylaldehyde analogs) | A hydroxyl group ortho to the aldehyde can form intramolecular hydrogen bonds, affecting the molecule's conformation and electronic properties. It can also act as a hydrogen bond donor in interactions with biological targets. |

In the context of this compound, the bromine atom at the 5-position and the isobutoxy group at the 2-position are key determinants of its physicochemical properties and, consequently, its potential biological activity. Variations at these positions in analogous compounds have been shown to modulate activities such as antimicrobial and anticancer effects. For instance, the presence of a halogen at the 5-position of the salicylaldehyde scaffold is often associated with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For substituted benzaldehydes, QSAR studies have been employed to predict various biological activities, including antimicrobial and toxicological endpoints. These models typically use a range of molecular descriptors, such as:

Electronic Descriptors: (e.g., Hammett constants, partial atomic charges) which quantify the electronic effects of substituents.

Steric Descriptors: (e.g., Taft steric parameters, molecular volume) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., logP) which measure the lipophilicity of the compound.

While a specific QSAR model for this compound has not been reported in the literature, the principles of QSAR can be applied to a series of its derivatives to guide the design of more potent and selective analogs. By synthesizing and testing a set of compounds with systematic variations in their structure, a predictive QSAR model could be developed to accelerate the discovery of lead compounds.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is another powerful computational tool in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

For a series of active compounds containing the this compound scaffold, a pharmacophore model could be developed. This model would highlight the key chemical features responsible for the observed biological activity.

Steps in Pharmacophore-Based Lead Optimization:

Pharmacophore Model Generation: Based on the structures of known active analogs, a 3D pharmacophore model is generated.

Virtual Screening: This model is then used as a query to search large chemical databases for novel compounds that match the pharmacophore features.

Lead Optimization: The identified hits can then be synthesized and tested. The pharmacophore model can also guide the chemical modification of existing leads to improve their fit to the model and, consequently, their biological activity.

This approach allows for the rational design of new molecules with a higher probability of being active, thereby streamlining the drug discovery process. For this compound, identifying its biological target would be the first step towards developing a meaningful pharmacophore model for lead optimization.

Applications in Specialized Chemical and Biological Fields

Role as Chemical Building Blocks in Complex Molecule Synthesis

5-Bromo-2-isobutoxybenzaldehyde is frequently utilized as a foundational building block for the creation of intricate organic molecules. lookchem.com Its chemical versatility stems from its distinct functional groups: the aldehyde and the carbon-bromine bond. The aldehyde group can participate in a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines or Schiff bases. vulcanchem.com

The bromine atom on the aromatic ring serves as a key reactive site, particularly for carbon-carbon bond-forming cross-coupling reactions such as Suzuki, Stille, and Heck reactions. vulcanchem.com This reactivity allows for the strategic attachment of diverse molecular fragments, enabling the construction of complex molecular architectures that are pivotal for developing new chemical entities across various industries. lookchem.com

Materials Science Applications

The application of this compound in materials science is an emerging area of interest. Although direct applications are not widely reported, related halogenated benzaldehydes have been utilized in the development of novel materials. For example, 5-Bromo-2-iodobenzaldehyde has been used in research aimed at creating blue light-emitting materials. apolloscientific.co.uk This suggests a potential, though not yet fully explored, role for this compound and its derivatives in the synthesis of organic functional materials where the specific electronic properties conferred by the bromo and isobutoxy substituents could be advantageous.

Agrochemical Research

This compound also finds significant application in the agrochemical industry. lookchem.com It is employed as an intermediate in the synthesis of novel compounds designed for crop protection. lookchem.com Specifically, it is used to produce molecules that exhibit pesticidal or herbicidal properties, contributing to the development of effective solutions for agricultural management. lookchem.com The presence of the bromine atom can enhance the biological activity of the resulting agrochemical compounds.

Summary of Research Applications

The table below summarizes the documented and potential applications of this compound.

| Field | Application | Relevant Functional Group(s) |

| Organic Synthesis | Versatile building block for complex molecules. lookchem.com | Aldehyde, Carbon-Bromine Bond |

| Medicinal Chemistry | Starting material for therapeutic agents. lookchem.com | Full Molecular Scaffold |

| Agrochemicals | Intermediate for pesticides and herbicides. lookchem.com | Full Molecular Scaffold |

| Materials Science | Potential precursor for functional materials. apolloscientific.co.uk | Aromatic Ring, Substituents |

Future Perspectives and Emerging Research Directions

Untapped Synthetic Methodologies and Chemical Transformations

The future synthesis of 5-Bromo-2-isobutoxybenzaldehyde and its derivatives is likely to move beyond traditional methods, embracing more efficient and versatile strategies.

One promising area is the application of C-H functionalization . This modern synthetic approach allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. beilstein-journals.orgyale.edu For a molecule like this compound, C-H activation could offer novel pathways to introduce additional functional groups onto the aromatic ring, bypassing multiple steps typically required in conventional syntheses. This could lead to the creation of a diverse library of analogues with unique properties.

Furthermore, the aldehyde functional group of this compound presents a reactive handle for various chemical transformations. Untapped potential lies in its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach, known for its high atom economy and efficiency, could be employed to rapidly generate novel molecular scaffolds from this versatile benzaldehyde (B42025).

Exploration of Novel Biological Targets and Therapeutic Areas

While this compound is a known precursor to established pharmaceuticals, its own bioactivity and that of its close derivatives remain a largely unexplored frontier. Future research is anticipated to delve into identifying novel biological targets and expanding its therapeutic applications.

A significant downstream product synthesized from this compound is Febuxostat, a potent xanthine (B1682287) oxidase inhibitor used in the treatment of gout. This established therapeutic link suggests that other derivatives of this compound may also interact with enzymes involved in metabolic pathways. Systematic screening of a library of its derivatives against a panel of metabolic enzymes could uncover new lead compounds for metabolic disorders.

Moreover, the structural motif of a substituted benzaldehyde is present in numerous biologically active compounds. The unique combination of a bromo substituent and an isobutoxy group in this compound could confer specific interactions with biological targets that have not yet been explored. Future investigations may focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent, driven by the known biological activities of other bromo-substituted aromatic compounds.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives and applications.

Density Functional Theory (DFT) calculations, which have been successfully applied to related molecules like 5-bromo-2-hydroxybenzaldehyde to understand their molecular stability, can be utilized to predict the reactivity and spectral properties of this compound and its potential derivatives. These theoretical insights can guide experimental efforts by prioritizing the synthesis of compounds with desired electronic and structural features.

Furthermore, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen virtual libraries of this compound derivatives against various biological targets. This in silico screening can identify promising candidates for synthesis and experimental testing, significantly streamlining the drug discovery process. The experimental validation of these computational predictions will then provide a feedback loop to refine and improve the predictive power of the computational models.

Sustainable and Green Chemistry Approaches in Production

The chemical industry is progressively shifting towards more environmentally friendly and sustainable manufacturing processes. The production of this compound is expected to follow this trend, with a focus on green chemistry principles.

One of the most promising green technologies is flow chemistry . Performing halogenation and other synthetic steps in a continuous flow system, as opposed to traditional batch reactors, offers numerous advantages, including enhanced safety, better temperature control, improved reaction efficiency, and reduced waste generation. sioc-journal.cnresearchgate.netrsc.org The development of a continuous flow process for the synthesis of this compound could lead to a more sustainable and cost-effective industrial production method.

Another avenue for greening the synthesis is the exploration of biocatalysis . The use of enzymes to perform specific chemical transformations can offer high selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. nih.gov Research into identifying or engineering enzymes that can catalyze the bromination or etherification steps in the synthesis of this compound could pave the way for a highly sustainable and efficient biocatalytic route. The development of practical, industrial-scale processes with high yields and reduced costs, as has been demonstrated for related complex molecules, will be a key focus. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-isobutoxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Ullmann coupling, with brominated benzaldehyde derivatives as precursors. For example, substituting a hydroxyl or methoxy group at the 2-position with isobutoxy under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common . Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., isobutyl bromide) is critical. Purity can be enhanced via column chromatography using hexane/ethyl acetate gradients .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- ¹H/¹³C NMR : Identify aldehydic proton (~10 ppm) and bromine-induced deshielding of adjacent protons.

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.12) .

Cross-reference with X-ray crystallography data from analogous bromobenzaldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde derivatives) for bond-length validation .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; ensure eyewash stations and safety showers are accessible .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky isobutoxy group at the 2-position may hinder Suzuki-Miyaura coupling at the 5-bromo site. Computational studies (DFT) can predict steric maps and electron-density profiles. Compare with smaller alkoxy groups (e.g., methoxy) to quantify kinetic barriers. Experimental validation via controlled reactions with aryl boronic acids under Pd catalysis is recommended .

Q. What strategies resolve contradictions in reported reactivity of brominated benzaldehydes under basic conditions?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace moisture. For example, hydrolysis of the aldehyde group may occur in aqueous bases. Use anhydrous solvents (e.g., THF) and monitor reactions via TLC or in situ IR. Literature comparisons (e.g., 5-bromo-2-fluorobenzaldehyde vs. 5-bromo-2-hydroxybenzaldehyde) highlight substituent-specific stability .

Q. How can researchers design experiments to study the tautomeric behavior of this compound in solution?

- Methodological Answer : Probe keto-enol tautomerism using:

- UV-Vis Spectroscopy : Monitor absorbance shifts in polar vs. non-polar solvents.

- ¹H NMR Variable-Temperature Studies : Detect enolic proton exchange broadening.

- Computational Modeling (Gaussian) : Calculate energy barriers for tautomer interconversion .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Bromine’s heavy-atom effect aids X-ray diffraction, but the flexible isobutoxy group may disorder crystal packing. Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) at 4°C. For analogous structures (e.g., 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone), co-crystallization with stabilizing agents (e.g., thiourea) improves lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.